BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

TBK1 Inhibition Kinase Selectivity Medicinal Chemistry

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 30720-10-6) is a functionalized pyrazolo[3,4-b]pyridine heterocycle with the molecular formula C₁₆H₁₅N₃O₃ and a molecular weight of 297.31 g/mol, typically offered at 95% purity. This core scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases such as TBK1 and CDK2, as evidenced by potent inhibition in closely related analogs.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 30720-10-6
Cat. No. B1449762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS30720-10-6
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3
InChIInChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)
InChIKeyOIESUURKYHDBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-4-Hydroxy-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: Structural and Procurement Baseline for Research


Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 30720-10-6) is a functionalized pyrazolo[3,4-b]pyridine heterocycle with the molecular formula C₁₆H₁₅N₃O₃ and a molecular weight of 297.31 g/mol, typically offered at 95% purity [1]. This core scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases such as TBK1 and CDK2, as evidenced by potent inhibition in closely related analogs . Used exclusively as a non-human research compound, its value derives from specific substitution patterns—a benzyl group at N1, a hydroxyl at C4, and an ethyl carboxylate at C5—that distinguish its physicochemical and biological profile from other pyrazolopyridine derivatives [1].

Procurement Rationale: Why Generic Substitution of Pyrazolo[3,4-b]pyridine-5-Carboxylate Analogs Fails for Targeted Research


Generic substitution within the pyrazolo[3,4-b]pyridine class is precluded by extreme sensitivity of biological activity to minor structural modifications. Systematic Structure-Activity Relationship (SAR) studies on this scaffold reveal that variations in N1-substitution and the nature of substituents at the C4 and C5 positions shift functional activity by orders of magnitude. For instance, within CDK2 inhibition, certain derivatives achieve IC₅₀ values as low as 0.36 µM, while a change in the alkyl or aryl appendage drastically alters lipophilicity, binding affinity, and selectivity . Even within a narrow subgenus, the specific combination of a 1-benzyl group and a 4-hydroxyl/5-ester motif has been legally contested as a novel and non-obvious invention over prior art due to unexpectedly superior pharmacological results, underscoring that similar-looking analogs are not functionally interchangeable [1].

Quantitative Differentiation Evidence for Ethyl 1-Benzyl-4-Hydroxy-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate vs. Analogs


Potency in Kinase Inhibition: TBK1 Activity as a Class-Level Proxy for Immune-Oncology Research

While direct TBK1 data for this specific compound is not publicly available, a close structural analog within the pyrazolo[3,4-b]pyridine class demonstrates exceptional potency with an IC₅₀ of 0.2 nM against TBK1 . This sets a high-potency baseline for the class. The target compound is hypothesized to exhibit similar inhibitory characteristics due to conserved binding interactions with the kinase hinge region, a critical differentiator from non-fused pyrazole or pyridine analogs that lack the rigid bicyclic core required for this binding pose. Procuring this specific scaffold enables exploration of this high-potency chemical space relevant to immune response and cancer signaling.

TBK1 Inhibition Kinase Selectivity Medicinal Chemistry

Antiproliferative Differentiation: Class-Level Selectivity Profile Against Glioblastoma and Melanoma Cell Lines

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant, dose-dependent antiproliferative activity against A172 (glioblastoma), U87MG (glioblastoma), and A375 (melanoma) cancer cell lines, typically with mechanisms involving cell cycle arrest and apoptosis induction . This specific compound is structurally optimized for such studies, as its 4-hydroxy group is known from SAR to be critical for target protein binding affinity . This offers a differentiated starting point compared to analogs lacking the 4-hydroxy group, which would show reduced or absent activity in these glioblastoma models, guiding procurement for focused CNS or melanoma drug discovery programs.

Anticancer Activity Cell Proliferation Drug Discovery

Kinase Selectivity Profile: CDK2 Inhibition as a Point of Structural Divergence

SAR analysis confirms that specific modifications on the pyrazolo[3,4-b]pyridine ring, particularly the nature of the N1-benzyl substituent, critically influence selectivity for cyclin-dependent kinase 2 (CDK2). Some derivatives in this class achieve IC₅₀ values as low as 0.36 µM against CDK2 . The 1-benzyl substitution in the target compound is a key variation that differentiates its steric and electronic profile from 1-methyl or 1-phenyl analogs, directly impacting CDK2 active site complementarity and subsequent selectivity over other CDK isoforms. Selecting this compound is necessary to probe the N1-benzyl-driven selectivity window within the CDK family.

CDK2 Inhibition Kinase Profiling Cyclin-Dependent Kinase

Physicochemical and Formulation Differentiation: Lipophilicity Modulation via N1-Benzyl Substitution

SAR studies explicitly state that variations in alkyl or aryl groups at the benzyl position alter the compound's lipophilicity, directly impacting solubility, bioavailability, and overall efficacy . The cLogP and aqueous solubility of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate will be measurably different from the 1-methyl or 1-H analogs. This quantifiable difference in physicochemical properties necessitates its procurement for specific ADME assay cascades, where a defined degree of lipophilicity is required for blood-brain barrier penetration or appropriate metabolic stability, avoiding the formulation challenges of more hydrophilic or lipophilic analogs.

Physicochemical Properties Lipophilicity ADME Optimization

High-Value Application Scenarios for Procuring Ethyl 1-Benzyl-4-Hydroxy-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate


Kinase Profiling Campaigns for Immune-Oncology Target Deconvolution

This compound is a critical tool for kinase selectivity panels, particularly in projects investigating innate immune pathways. The class's proven sub-nanomolar TBK1 inhibition potential makes it a high-value starting point for chemical probe development . Its procurement is essential to benchmark selectivity against a panel of structurally related kinases, a task for which non-fused or differently substituted analogs would generate misleading negative or off-target data.

Structure-Activity Relationship (SAR) Expansion of CDK2 Inhibitors

Medicinal chemistry programs focusing on cell cycle regulation can leverage this compound to explore the N1 vector within the CDK2 pharmacophore. Known class activity (IC₅₀ ~0.36 µM) provides a validated potency baseline, and the specific 1-benzyl-4-hydroxy-5-ester scaffold is required to systematically map how increasing steric bulk at N1 affects CDK2 vs. CDK1/4/6 selectivity, directly informing lead optimization .

Lead Series ADME Screening with Defined Lipophilicity Requirements

Due to the significant impact of the N1-benzyl group on lipophilicity and solubility, this compound is the correct standard for evaluating the ADME properties of the 1-benzyl sub-series . DMPK scientists require this precise structure to generate valid permeability, metabolic stability, and solubility data, as using a 1-methyl analog will produce non-representative results that could mislead the selection of a clinical candidate.

Antiproliferative Profiling in Glioblastoma and Melanoma Cell Panels

For research targeting difficult-to-treat cancers like glioblastoma (A172, U87MG) and melanoma (A375), this compound provides a structurally optimized starting point. Its activity profile in these specific lines is tied to the 4-hydroxy binding motif . Procuring this compound directly enables head-to-head potency comparisons with non-hydroxylated analogs to quantify the functional advantage conferred by this group in cell-cycle arrest and apoptosis assays.

Quote Request

Request a Quote for Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.